molecular formula C7H11B B3384920 4-Bromohepta-1,6-diene CAS No. 58794-16-4

4-Bromohepta-1,6-diene

Cat. No.: B3384920
CAS No.: 58794-16-4
M. Wt: 175.07 g/mol
InChI Key: DATMXJZVRMAEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,6-dienes, such as 4-Bromohepta-1,6-diene, can involve various methods. One such method involves the use of amorpha-4,11-diene synthase (ADS), a key enzyme in the artemisinin synthesis pathway . Another method involves the use of cross-coupling reactions using various metals such as nickel, palladium, ruthenium, cobalt, cobalt/zinc, manganese, zirconium, or iron .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C7H11B. The molecular weight of this compound is 175.07 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 1,6-dienes like this compound can be complex. For instance, electrophilic additions to conjugated dienes can result in the formation of 1,2- and 1,4-addition products . The stability of the carbocation intermediate plays a crucial role in these reactions .

Scientific Research Applications

  • Catalytic Cyclisations : 4-Bromohepta-1,6-diene is utilized in catalytic cyclisations, where it can be converted into a mixture of cyclopentane and cyclohexene derivatives. The selectivity for five- or six-membered rings is influenced by the type of catalyst used, such as Wilkinson's catalyst or palladium catalysts, with certain conditions favoring specific outcomes. These reactions form part of a broader study of catalytic processes in organic synthesis (Grigg, Stevenson, & Worakun, 1988).

  • Versatile Intermediate in Synthesis : The compound serves as a versatile intermediate for synthesizing various functionalized polyenic compounds. It can be transformed into different organic structures, demonstrating its utility in creating diverse molecular architectures (Soullez, Plé, Duhamel, & Duhamel, 1995).

  • Synthesis of Polyenes : this compound is used in the synthesis of symmetrical polyenes. Allylzinc bromide reacts with various substrates to yield different polyenes, which are further oxidized to form epoxides. This research highlights its role in the formation of complex organic molecules (Frangin & Montigny, 2005).

  • Formation of Conjugated Dienes : In the presence of rhodium and palladium catalysts, this compound undergoes cyclisation to give conjugated mono- and bis-exocyclic dienes. This process is a critical part of synthesizing cyclic and acyclic dienes, which have various applications in organic synthesis (Grigg, Stevenson, & Worakun, 1984).

  • Palladium-Catalyzed Bicyclization : This compound is also involved in palladium-catalyzed bicyclization reactions, leading to the formation of vinylcyclopropane derivatives and other complex organic structures. These reactions are significant in developing new synthetic methods for complex organic molecules (Steinig & de Meijere, 1999).

Mechanism of Action

The mechanism of action of 1,6-dienes like 4-Bromohepta-1,6-diene involves the formation of a carbocation . The first step of the mechanism is the protonation of one of the double bonds .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be highly flammable liquids and vapors . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It’s also recommended to keep the container tightly closed and to take precautionary measures against static discharge .

Future Directions

Future research could explore the tandem double cyclization of 1,6-dienes with easily accessible azobis (alkylcarbonitriles) on water . This chemistry has mild reaction conditions, employs water as the sole solvent, and has high regioselectivity .

Properties

IUPAC Name

4-bromohepta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMXJZVRMAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507742
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-16-4
Record name 4-Bromohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromohepta-1,6-diene
Reactant of Route 2
Reactant of Route 2
4-Bromohepta-1,6-diene
Reactant of Route 3
4-Bromohepta-1,6-diene
Reactant of Route 4
Reactant of Route 4
4-Bromohepta-1,6-diene
Reactant of Route 5
4-Bromohepta-1,6-diene
Reactant of Route 6
4-Bromohepta-1,6-diene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.